molecular formula C8H13Br B6282251 (1E)-1-bromocyclooct-1-ene CAS No. 61815-42-7

(1E)-1-bromocyclooct-1-ene

Cat. No.: B6282251
CAS No.: 61815-42-7
M. Wt: 189.1
InChI Key:
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Description

(1E)-1-bromocyclooct-1-ene is an organic compound characterized by a bromine atom attached to a cyclooctene ring. This compound is of interest due to its unique structure and reactivity, making it valuable in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1E)-1-bromocyclooct-1-ene typically involves the bromination of cyclooctene. One common method is the addition of bromine (Br₂) to cyclooctene in the presence of a solvent such as carbon tetrachloride (CCl₄). The reaction is carried out under controlled conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using similar methods as in laboratory synthesis but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the production process.

Chemical Reactions Analysis

Types of Reactions

(1E)-1-bromocyclooct-1-ene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions (OH⁻) or amines.

    Elimination Reactions: The compound can undergo elimination to form cyclooctadiene.

    Oxidation and Reduction: It can be oxidized to form corresponding epoxides or reduced to cyclooctane derivatives.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide (NaOH) or ammonia (NH₃) in aqueous or alcoholic solutions.

    Elimination: Strong bases such as potassium tert-butoxide (KOtBu) in aprotic solvents.

    Oxidation: Oxidizing agents like m-chloroperbenzoic acid (mCPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄).

Major Products

    Substitution: Formation of cyclooctanol or cyclooctylamines.

    Elimination: Formation of cyclooctadiene.

    Oxidation: Formation of cyclooctene oxide.

    Reduction: Formation of cyclooctane.

Scientific Research Applications

(1E)-1-bromocyclooct-1-ene is utilized in various scientific research applications:

    Chemistry: Used as an intermediate in organic synthesis and in the study of reaction mechanisms.

    Biology: Investigated for its potential interactions with biological molecules and its effects on cellular processes.

    Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1E)-1-bromocyclooct-1-ene involves its reactivity with nucleophiles and electrophiles. The bromine atom serves as a leaving group in substitution and elimination reactions, facilitating the formation of new chemical bonds. The compound’s reactivity is influenced by the strain in the cyclooctene ring and the electronic effects of the bromine atom.

Comparison with Similar Compounds

Similar Compounds

    Cyclooctene: Lacks the bromine atom, making it less reactive in substitution reactions.

    Cyclooctadiene: Contains two double bonds, offering different reactivity patterns.

    Cyclooctane: Fully saturated, making it less reactive in comparison.

Uniqueness

(1E)-1-bromocyclooct-1-ene is unique due to the presence of the bromine atom, which enhances its reactivity and makes it a versatile intermediate in organic synthesis. Its ability to undergo a variety of chemical reactions makes it valuable for research and industrial applications.

Properties

CAS No.

61815-42-7

Molecular Formula

C8H13Br

Molecular Weight

189.1

Purity

95

Origin of Product

United States

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